molecular formula C22H20N4O3S B2533324 Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-10-2

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2533324
CAS No.: 537047-10-2
M. Wt: 420.49
InChI Key: YONUZQQWDGFRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-oxo group, a benzylthio substituent at position 2, a pyridin-4-yl group at position 5, and a methyl ester at position 4. The benzylthio and pyridin-4-yl substituents enhance lipophilicity and hydrogen-bonding capacity, respectively, which may influence pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-8-10-23-11-9-15)18-19(24-13)25-22(26-20(18)27)30-12-14-6-4-3-5-7-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONUZQQWDGFRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=NC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, this compound interacts with DNA and RNA, causing structural changes that affect their function. These interactions contribute to the compound’s anticancer and antiviral activities.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with DNA and RNA. It can also be found in the cytoplasm, where it affects various signaling pathways and cellular processes. The subcellular localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Biological Activity

Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This section explores its biological activities, including antibacterial, antifungal, and antitumor effects, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S, with a molecular weight of 434.5 g/mol. Its structure features a benzylthio group and a pyridine ring, contributing to its biological activity.

Biological Activity Overview

  • Antibacterial Activity
    • Several studies have evaluated the antibacterial properties of related pyrido[2,3-d]pyrimidine derivatives. For instance, compounds synthesized from this class demonstrated significant inhibition against Gram-positive bacteria using the disc diffusion method .
  • Antifungal Activity
    • The antifungal potential of these compounds has also been assessed. In vitro tests indicated that certain derivatives exhibited notable activity against various fungal strains, suggesting their potential as antifungal agents .
  • Antitumor Activity
    • The antitumor efficacy of this compound was evaluated against several human cancer cell lines. The total growth inhibition (TGI) was determined at concentrations ranging from 20 µg/ml to over 100 µg/ml for different cell lines such as HeLa and HepG2 .

Case Studies

  • Synthesis and Evaluation
    • A study synthesized various pyrido[2,3-d]pyrimidine derivatives and evaluated their biological activities. The results showed that certain compounds had an effective cytotoxic effect on cancer cell lines with LC50 values exceeding 100 µg/ml across multiple tests .
  • Inhibition Studies
    • Inhibitory activities against specific enzymes were also investigated. For example, compounds were tested for their ability to inhibit EGFR tyrosine kinase in cancer cells, with varying degrees of success depending on the structural modifications made to the core compound .

Data Tables

Biological ActivityCell LineTGI (µg/ml)LC50 (µg/ml)
AntitumorHeLa20>100
AntitumorHepG235>100
AntibacterialStaphylococcus aureusN/AN/A
AntifungalCandida albicansN/AN/A

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

Pyrido[2,3-d]pyrimidine derivatives often exhibit high synthetic yields due to their modular synthesis via multicomponent reactions. For example:

  • 7-Amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidines (4b–c): Synthesized in 85–93% yields by reacting 6-aminothiouracil with 4-oxo-4H-chromene-3-carboxaldehyde and nitrile-active methylene compounds .
  • Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate : Features a butylthio group and 4-methoxyphenyl substituent, yielding a molecular weight of 429.5 g/mol .

Key Differences :

  • The benzylthio group in the target compound may confer greater steric bulk and lipophilicity compared to the butylthio group in or the thioxo group in .
Table 1: Substituent Comparison
Compound Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Yield (%)
Target Compound Benzylthio Pyridin-4-yl ~439.5* N/A
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-... Butylthio 4-Methoxyphenyl 429.5 N/A
7-Amino-4-oxo-5-(chromen-3-yl)-... (4b–c) Thioxo Chromen-3-yl ~380–400† 85–93

*Calculated based on molecular formula. †Estimated from analogous structures .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The 4-oxo group and pyridin-4-yl nitrogen in the target compound facilitate intermolecular hydrogen bonding, critical for crystal packing and solubility. Analogues with chromen-3-yl groups (e.g., ) exhibit similar hydrogen-bonding patterns but lack the pyridine’s basic nitrogen .
  • Crystal Structure: While crystallographic data for the target compound is unavailable, Ethyl 7-methyl-3-oxo-5-phenyl-... () crystallizes in a monoclinic system (space group P2₁/c), suggesting analogous derivatives may adopt similar conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.